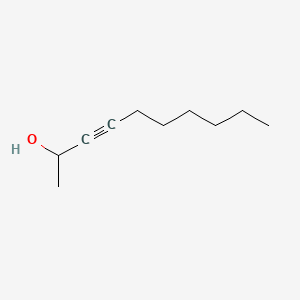
3-Decyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decyn-2-ol is an organic compound with the molecular formula C10H18O It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decyne chain, which contains a triple bond between the third and fourth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Decyn-2-ol can be synthesized through various methods. One common approach involves the isomerization of 2-decyn-1-ol. The process typically involves the use of lithium and 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. The reaction mixture is then subjected to specific conditions, such as heating and stirring, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures higher yields and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Decyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as Lindlar’s catalyst or palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes (e.g., cis-3-decen-1-ol) or alkanes.
Substitution: Halides (e.g., 3-decyn-2-chloride).
Aplicaciones Científicas De Investigación
3-Decyn-2-ol has various applications in scientific research:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its toxicity on green algae.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Decyn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity. For instance, the compound can undergo hydrogenation to form alkenes, which may interact with specific enzymes or receptors in biological systems. Detailed studies on its mechanism of action are ongoing and may provide further insights into its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Decyn-1-ol: Another decyne alcohol with the hydroxyl group on the first carbon.
3-Decyn-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Decen-2-ol: An alkene alcohol with a double bond instead of a triple bond.
Uniqueness
3-Decyn-2-ol is unique due to the specific positioning of the hydroxyl group and the triple bond. This configuration imparts distinct chemical properties and reactivity compared to its isomers and analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
69668-93-5 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
dec-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3 |
Clave InChI |
PGIQIBRWODQISW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
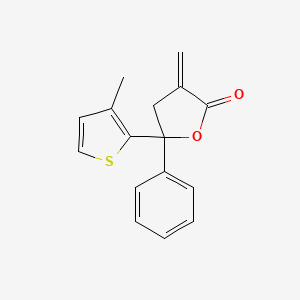
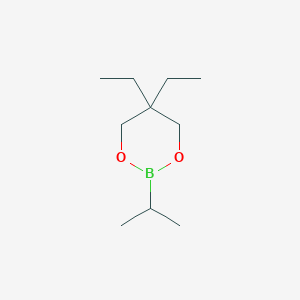
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
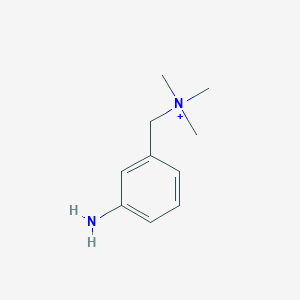
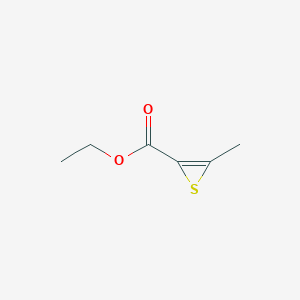
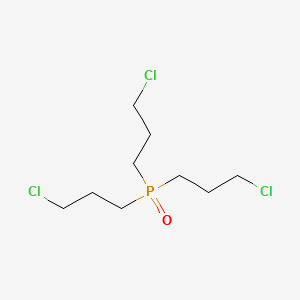
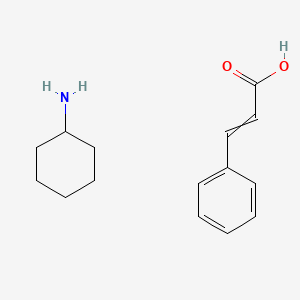
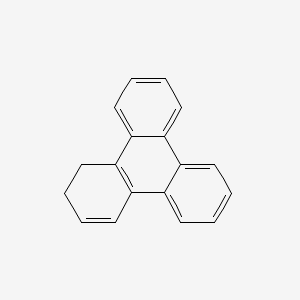
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
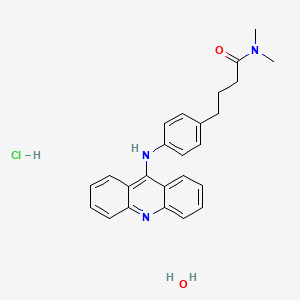
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
